molecular formula C60H91N7O20S2 B571103 7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol CAS No. 124649-82-7

7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol

Cat. No.: B571103
CAS No.: 124649-82-7
M. Wt: 1294.537
InChI Key: YVLBGLVDKRAXSR-DFLIUALPSA-N
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Description

7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industries. The compound is characterized by its intricate molecular structure, which includes multiple diazenyl groups and sulfonic acid functionalities.

Preparation Methods

The synthesis of this compound involves multiple steps, typically starting with the diazotization of an aromatic amine followed by coupling with a naphthalenesulfonic acid derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the diazenyl groups, leading to changes in color properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and processes.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for potential therapeutic uses due to its unique molecular structure.

    Industry: Widely used in the textile, food, and cosmetic industries for coloring purposes.

Mechanism of Action

The compound exerts its effects primarily through its diazenyl groups, which can interact with various molecular targets. These interactions can lead to changes in color, making it useful as a dye. The sulfonic acid groups enhance its solubility in water, allowing it to be used in aqueous environments. The molecular pathways involved include electron transfer and resonance stabilization, which contribute to its stability and color properties.

Comparison with Similar Compounds

Compared to other similar compounds, this compound stands out due to its complex structure and multiple functional groups. Similar compounds include:

    Allura Red AC: Another widely used dye with similar applications.

    Sunset Yellow FCF: Known for its vibrant yellow color and used in similar industries.

    Tartrazine: A yellow dye with applications in food and pharmaceuticals. The uniqueness of 2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(2-methoxy-5-methyl-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-7-(phenylamino)-, compd. .

Properties

CAS No.

124649-82-7

Molecular Formula

C60H91N7O20S2

Molecular Weight

1294.537

IUPAC Name

(3Z)-7-anilino-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol

InChI

InChI=1S/C30H25N5O8S2.2C15H33NO6/c1-18-14-26(27(43-2)17-25(18)33-32-21-8-11-23(12-9-21)44(37,38)39)34-35-29-28(45(40,41)42)16-19-15-22(10-13-24(19)30(29)36)31-20-6-4-3-5-7-20;2*17-7-1-10-20-13-4-16(5-14-21-11-2-8-18)6-15-22-12-3-9-19/h3-17,31,34H,1-2H3,(H,37,38,39)(H,40,41,42);2*17-19H,1-15H2/b33-32?,35-29+;;

InChI Key

YVLBGLVDKRAXSR-DFLIUALPSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)NN=C3C(=CC4=C(C3=O)C=CC(=C4)NC5=CC=CC=C5)S(=O)(=O)O.C(CO)COCCN(CCOCCCO)CCOCCCO.C(CO)COCCN(CCOCCCO)CCOCCCO

Origin of Product

United States

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